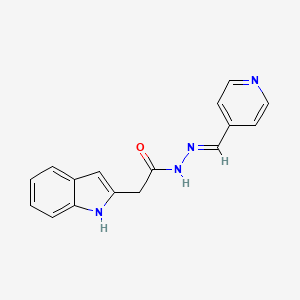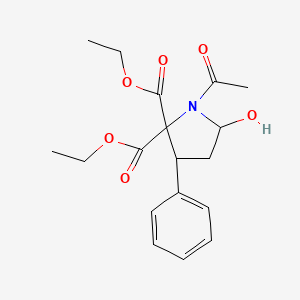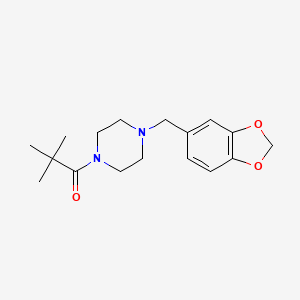![molecular formula C16H19N3O3 B5602011 2-[(3,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5602011.png)
2-[(3,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide, also known as DMXAA or Vadimezan, is a synthetic compound that has been studied for its potential use in cancer treatment. It was first discovered in 1998 by scientists at the Auckland Cancer Society Research Centre in New Zealand.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Related Compounds
Research into compounds with structural similarities to "2-[(3,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide" provides insights into synthetic pathways and the properties of related chemical entities. For instance, Demina and Konshin (1992) discussed the synthesis and properties of 2-amino-4,6-dimethylnicotinic acid arylamides, demonstrating methods to derive derivatives with potential biological activities (Demina & Konshin, 1992).
Antimicrobial Activity
Ghorab et al. (2017) explored the antimicrobial activity of derivatives carrying biologically active sulfonamide moieties, which shares a common theme with investigating the potential biological applications of "this compound". Their findings on the antimicrobial properties of these compounds could provide a foundation for assessing the potential antimicrobial applications of related substances (Ghorab, Soliman, Alsaid, & Askar, 2017).
Enzymatic Modification for Antioxidant Capacity
Adelakun et al. (2012) investigated the enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. While this study focuses on a specific phenolic compound, the methodology and findings could be relevant to understanding how "this compound" might be modified or utilized in antioxidant research (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).
Potential Applications in Medicinal Chemistry
The use of gem-dimethyl groups in medicinal chemistry, as discussed by Talele (2017), showcases the strategic incorporation of structural features to enhance drug properties. This perspective might be applicable to the optimization and evaluation of "this compound" for medicinal purposes, considering its structural complexity and potential for modification (Talele, 2017).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyanilino)-4,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-9-7-10(2)18-16(14(9)15(17)20)19-11-5-6-12(21-3)13(8-11)22-4/h5-8H,1-4H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFWNIHEWNVVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)NC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5601931.png)
![1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one](/img/structure/B5601934.png)

![4-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrazinyl)ethyl]benzamide](/img/structure/B5601942.png)
![1-cyclopropyl-N-[3-(4-fluorophenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5601948.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5601955.png)


![5,8-dimethyl-2-{[4-(3-pyrrolidinyl)-1-piperazinyl]methyl}-4-quinolinol dihydrochloride](/img/structure/B5601963.png)
![4-(6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-3-pyridazinyl)morpholine](/img/structure/B5601970.png)


![4-[(dimethylamino)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B5602005.png)